

Basic Violet 3 CAS number 548-62-9 identification details

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Compound of Interest

Compound Name: *Basic Violet 3;Gentian
Violet;Methyl Violet 10B*

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Basic Violet 3 (CAS 548-62-9): A Comprehensive Guide to Identification, Analytical Quantification, and Mechanistic Applications

As a Senior Application Scientist, I approach chemical identification and application not merely as a sequence of steps, but as an interconnected system of physical chemistry and biological interaction. Basic Violet 3 (CAS 548-62-9)—commonly known as Crystal Violet or Gentian Violet—is a quintessential triphenylmethane dye. While historically celebrated for its role in microbiology and histology, its potent antibacterial and antifungal properties have led to its illicit use in global aquaculture, necessitating rigorous analytical frameworks for trace detection[1][2].

This whitepaper deconstructs the physicochemical identity of Basic Violet 3, establishes self-validating chromatographic protocols for its quantification, and elucidates the causal mechanisms behind its most famous diagnostic application: the Gram stain.

Physicochemical Profiling and Spectral Identity

Basic Violet 3 is a cationic dye characterized by an extended π -conjugated triphenylmethane backbone. The presence of three dimethylamino auxochromes shifts its absorption deep into the visible spectrum, yielding its characteristic intense purple hue.

In analytical spectrophotometry, the identification of Basic Violet 3 relies heavily on its UV-Vis absorption profile. The molecule exhibits a primary absorption maximum (λ_{max}) at approximately 590 nm in aqueous solutions[3][4]. This specific wavelength is critical; measuring absorbance at this peak ensures maximum sensitivity and adherence to Beer-Lambert law parameters during colorimetric assays[3].

Table 1: Core Physicochemical and Identification Parameters | Parameter | Value / Description | Analytical Causality | | :--- | :--- | :--- | | Chemical Name | Tris(4-(dimethylamino)phenyl)methylm chloride | The cationic nature dictates its strong binding affinity to negatively charged biological matrices (e.g., nucleic acids, peptidoglycan). | | CAS Number | 548-62-9 | Unique identifier for regulatory compliance and EHS tracking[5][6]. | | Molecular Formula | C₂₅H₃₀ClN₃ | High molecular weight (407.99 g/mol) influences its retention time in reverse-phase chromatography[1][7]. | | UV-Vis λ_{max} | ~590 nm | Target wavelength for diode-array detection (DAD) and colorimetric quantification[3][4]. | | Solubility | Soluble in water, ethanol, and acetonitrile | Enables versatile extraction methodologies, including liquid-liquid extraction and QuEChERS[2][8]. |

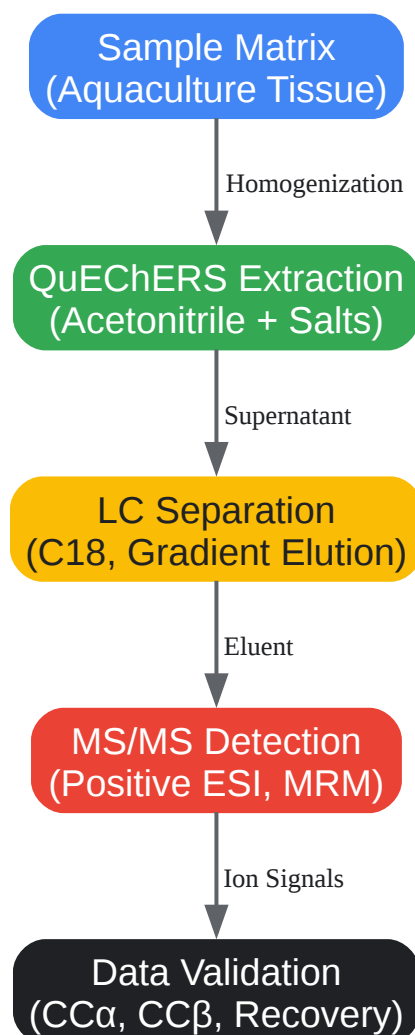
Chromatographic Identification: UHPLC-MS/MS

Workflow

Because Basic Violet 3 and its primary metabolite, leucocrystal violet (LCV), are suspected carcinogens (Carc. 1B) and highly toxic to aquatic life, regulatory bodies strictly monitor their residues in seafood[8][9]. The analytical gold standard for this identification is Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)[2].

The Causality of the Analytical Design

Basic Violet 3 is a highly polar, cationic molecule. To achieve sharp chromatographic peaks and prevent peak tailing on standard C18 silica columns, the mobile phase must be carefully buffered (e.g., using ammonium acetate and formic acid) to control the ionization state of the silanol groups on the stationary phase[2]. Furthermore, because biological matrices (like fish muscle) are complex, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is employed. The addition of anhydrous magnesium sulfate (MgSO₄) drives the partitioning of the dye into the acetonitrile layer via an exothermic salting-out effect, while precipitating interfering proteins[2].



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Fig 1. HPLC-MS/MS workflow for the quantification of Basic Violet 3 residues.

Self-Validating Protocol: UHPLC-MS/MS Quantification

- **Sample Preparation & Internal Standardization:** Homogenize 2.0 g of tissue. Immediately spike the sample with an isotopically labeled internal standard (e.g., Malachite Green- d5). Causality: The internal standard mimics the target analyte's behavior, automatically correcting for matrix suppression effects and extraction losses downstream[2].
- **QuEChERS Extraction:** Add 10 mL of high-purity acetonitrile, followed by QuEChERS partition salts (4g MgSO₄, 1g NaCl). Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

- Oxidation (Optional but Recommended): If total dye content (including the colorless metabolite LCV) is required, treat the extract with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to oxidize LCV back into the chromic Basic Violet 3[8].
- LC-MS/MS Injection: Inject the reconstituted sample into the UHPLC system. Utilize a positive Electrospray Ionization (+ESI) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.
- System Validation Checkpoint: Inject a Continuous Calibration Verification (CCV) standard every 10 samples. The CCV must fall within $\pm 15\%$ of the initial calibration curve to prove instrument stability and rule out ion source contamination[8].

Table 2: Typical Method Validation Parameters for Basic Violet 3

Validation Parameter	Target Metric	Analytical Significance
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| Linearity (R^2) | >0.99 | Ensures proportional detector response across the calibration range[2][10]. | | Limit of Quantification (LOQ) | $\leq 0.5\mu\text{g}/\text{kg}$ | Required to meet stringent international regulatory limits (MRPL of $2\mu\text{g}/\text{kg}$) [2][11]. | | Recovery Rate | $80\% - 110\%$ | Validates that the QuEChERS extraction efficiently isolates the dye without degradation[2][8]. |

Mechanistic Application: The Gram Stain Self-Validating System

Beyond analytical chemistry, Basic Violet 3 is the foundational reagent in the Gram stain, a differential staining technique developed in 1884 that remains the most critical diagnostic tool in microbiology[12][13].

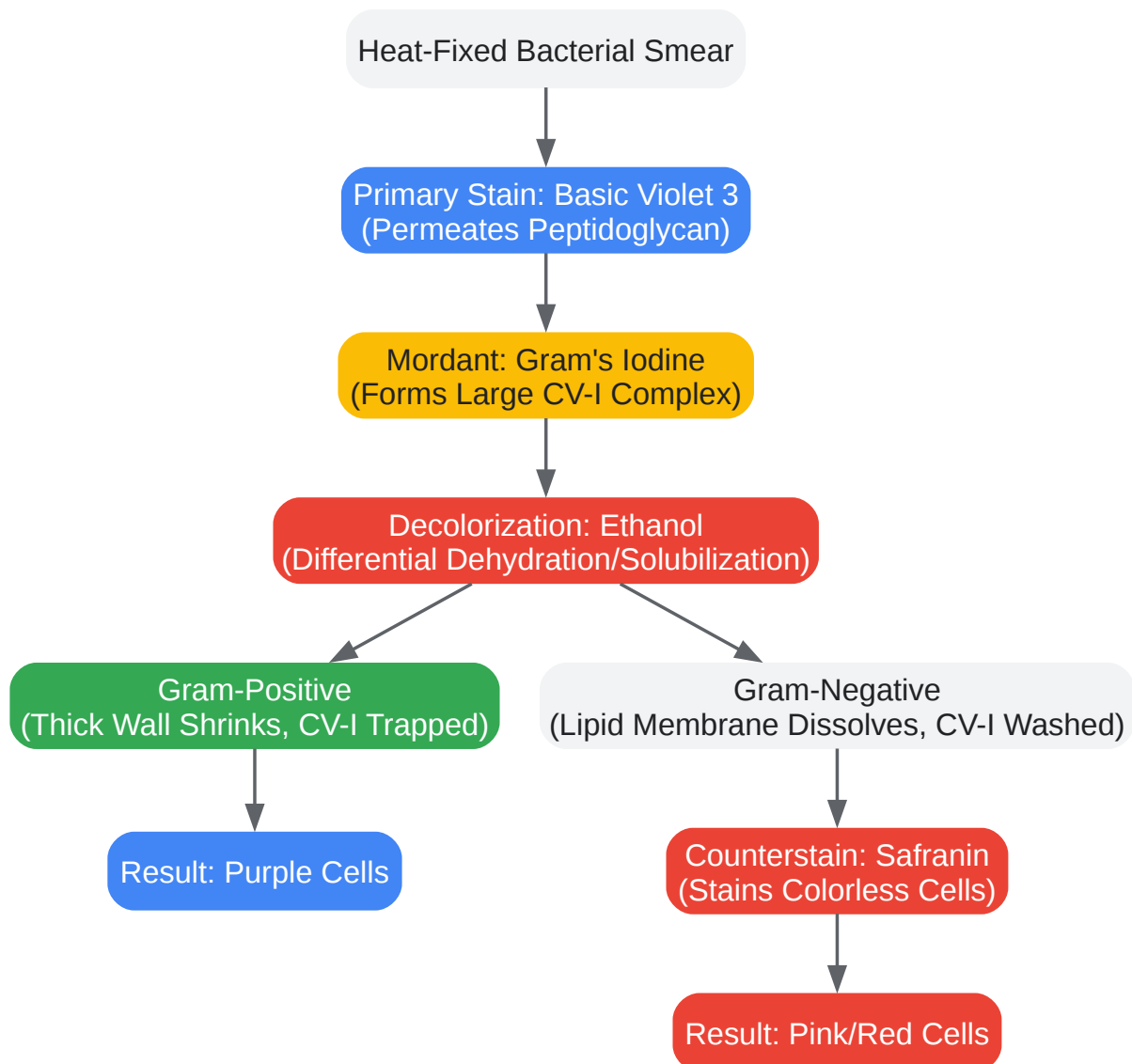
The Causality of Differential Staining

The Gram stain does not differentiate bacteria based on internal biology, but rather on the physical and chemical architecture of their cell walls. Gram-positive bacteria possess a thick, heavily cross-linked peptidoglycan layer (50–90% of the cell envelope). Gram-negative bacteria have a much thinner peptidoglycan layer (10%) sandwiched beneath a lipid-rich outer membrane[12][14].

When Basic Violet 3 is applied, its cationic molecules readily permeate both cell wall types, staining all cells purple[12][13]. The critical mechanistic step is the addition of Gram's Iodine (the mordant). Iodine binds with Basic Violet 3 to form a massive, insoluble Crystal Violet-Iodine (CV-I) complex inside the cell wall[14][15].

When the decolorizer (ethanol/acetone) is applied, causality diverges:

- In Gram-Positive Cells: The alcohol acts as a dehydrating agent. It shrinks and tightens the thick peptidoglycan mesh. The massive CV-I complexes become physically trapped, and the cell remains purple[13][15].
- In Gram-Negative Cells: The alcohol acts as a lipid solvent, dissolving the outer membrane and degrading the thin peptidoglycan layer. The CV-I complex easily washes out, leaving the cell transparent until a counterstain (Safranin) turns it pink[12][15].



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Fig 2. Mechanistic pathway of the Gram stain utilizing Basic Violet 3.

Self-Validating Protocol: Standardized Gram Staining

- Smear Preparation & Heat Fixation: Prepare a thin bacterial smear on a glass slide and pass it briefly through a flame. Causality: Heat denatures and coagulates surface proteins,

permanently affixing the bacteria to the glass so they are not washed away during subsequent steps[14].

- Primary Staining: Flood the slide with 0.1% Basic Violet 3 solution for 60 seconds. Rinse gently with deionized water.
- Mordant Application: Flood with Gram's Iodine for 60 seconds, then rinse. Causality: Forms the critical CV-I complex[14].
- Decolorization (The Critical Step): Apply 95% Ethanol dropwise for exactly 5–10 seconds until the runoff runs clear, then immediately rinse with water to halt the reaction. Causality: Over-decolorization will strip the dye even from Gram-positive cells; under-decolorization will fail to clear the dye from Gram-negative cells[15].
- Counterstaining: Flood with Safranin for 60 seconds, rinse, and blot dry[15].
- System Validation Checkpoint: Always include a mixed control smear containing known Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) organisms on the edge of your slide. If the *S. aureus* appears pink, you have over-decolorized. If the *E. coli* appears purple, you have under-decolorized. The assay is only valid if the controls show distinct purple and pink populations, respectively.

Regulatory and Safety Considerations

While indispensable in the laboratory, Basic Violet 3 requires stringent Environmental, Health, and Safety (EHS) oversight. Under the REACH regulation, it is classified as a Substance of Very High Concern (SVHC)[6]. It carries hazard classifications for causing serious eye damage (H318), suspected carcinogenicity (H351 / Carc. 1B), and being very toxic to aquatic life with long-lasting effects (H410)[5][9]. Consequently, all laboratory workflows utilizing Basic Violet 3 must incorporate dedicated liquid waste segregation to prevent environmental release, and personnel must utilize appropriate PPE, including chemical splash goggles and nitrile gloves[5].

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